Product packaging for Methyl 4-nitro-1H-imidazole-5-carboxylate(Cat. No.:CAS No. 20271-20-9)

Methyl 4-nitro-1H-imidazole-5-carboxylate

Cat. No.: B1515448
CAS No.: 20271-20-9
M. Wt: 171.11 g/mol
InChI Key: YGTWILAKCGDEML-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (20271-20-9)

The compound bears the Chemical Abstracts Service registry number 20271-20-9, which serves as its unique identifier in chemical databases and literature. According to systematic International Union of Pure and Applied Chemistry nomenclature conventions, this compound is officially designated as methyl 4-nitro-1H-imidazole-5-carboxylate. The nomenclature reflects the presence of a methyl ester group attached to the carboxylic acid functionality at the 5-position of the imidazole ring, with a nitro substituent located at the 4-position.

Alternative nomenclature systems have generated several synonymous designations for this compound. These include methyl 5-nitro-1H-imidazole-4-carboxylate, reflecting the tautomeric equilibrium inherent in imidazole systems. The compound is also referenced as 1H-Imidazole-5-carboxylic acid, 4-nitro-, methyl ester, which follows the parent compound naming convention. Additional systematic names include methyl 5-nitroimidazole-4-carboxylate and various language-specific designations such as 4-Nitro-1H-imidazole-5-carboxylate de méthyle in French nomenclature.

The molecular formula C₅H₅N₃O₄ accurately represents the elemental composition, while the molecular weight is precisely determined as 171.112 atomic mass units. The compound's identification is further supported by its Molecular Design Limited number MFCD01105422, which facilitates its recognition in chemical inventory systems. The systematic nomenclature also encompasses the German designation Methyl-4-nitro-1H-imidazol-5-carboxylat, demonstrating the international standardization of chemical naming conventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O4 B1515448 Methyl 4-nitro-1H-imidazole-5-carboxylate CAS No. 20271-20-9

Properties

IUPAC Name

methyl 5-nitro-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWILAKCGDEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174117
Record name 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20271-20-9
Record name 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester
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Record name 20271-20-9
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Record name 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester
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Record name methyl 5-nitro-1H-imidazole-4-carboxylate
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Mechanism of Action

Pharmacokinetics

It is known that the compound is a solid that is highly soluble in water and other polar solvents. This suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on various factors, including the specific characteristics of the compound and the physiological conditions of the individual.

Action Environment

The action, efficacy, and stability of Methyl 5-nitro-1H-imidazole-4-carboxylate could be influenced by various environmental factors. For instance, the compound’s solubility suggests that it could be more effective in aqueous environments. Additionally, its potential to be reductively activated in hypoxic cells suggests that it might be more effective in environments with low oxygen levels. Other factors, such as pH and temperature, could also potentially influence the compound’s action.

Biological Activity

Methyl 4-nitro-1H-imidazole-5-carboxylate is a compound that belongs to the imidazole family, characterized by its unique structural features, including a nitro group and a carboxylate moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data that highlight its significance.

Structure and Composition

  • Molecular Formula : C₅H₆N₄O₃
  • Molecular Weight : Approximately 186.12 g/mol
  • Physical State : Crystalline solid
  • Melting Point : 163-164°C
  • Boiling Point : 488.5°C at 760 mmHg

The presence of the nitro group enhances the compound's reactivity, which is crucial for its biological interactions.

Antimicrobial Properties

This compound has shown promising results in various studies regarding its antimicrobial activity:

  • In vitro Studies : Research indicates that derivatives of 1-methyl-4-nitroimidazole exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent activity .
MicroorganismMIC (µg/mL)
Staphylococcus aureus≤8
Bacillus subtilis≤8
Helicobacter pylori2

Antiparasitic Activity

Preliminary studies suggest that this compound may act as an antiparasitic agent. Its mechanism appears to involve interactions with metabolic enzymes within pathogens, potentially disrupting their growth and reproduction.

The nitro group in this compound undergoes reduction under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit cellular processes in target organisms. This mechanism is similar to that observed in other nitroimidazoles like metronidazole, which has been widely used in clinical settings .

Study on Antibacterial Activity

A comprehensive study evaluated various derivatives of nitroimidazoles against a panel of microorganisms. Among these, methyl 4-nitro-1H-imidazole derivatives demonstrated significant antibacterial effects, particularly against clinical isolates of Helicobacter pylori, with some compounds exhibiting four times the activity of metronidazole .

Research on Resistance Mechanisms

Recent investigations have also focused on the resistance mechanisms exhibited by certain Gram-negative bacteria against nitroimidazoles. Understanding these mechanisms is crucial for developing new derivatives that can overcome resistance and enhance therapeutic efficacy .

Comparison with Similar Compounds

Ethyl 4-Nitro-1H-Imidazole-5-Carboxylate

  • Molecular Formula : C₇H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • Slightly higher molecular weight due to the additional methylene group.
  • Applications : Similar nitroimidazole derivatives are explored as prodrugs in antiparasitic therapies, where lipophilicity aids cellular uptake.

Butyl 4-Nitro-1H-Imidazole-5-Carboxylate

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • Key Differences :
    • The butyl ester introduces greater steric bulk and lipophilicity, which may reduce solubility in polar solvents.
    • Extended alkyl chains can alter crystallization patterns, as observed in related esters during X-ray diffraction studies .

4-Methyl-5-Nitroimidazole

  • Molecular Formula : C₄H₅N₃O₂
  • Molecular Weight : 127.10 g/mol
  • Key Differences: Lacks the carboxylate ester, resulting in reduced polarity and lower molecular weight. Nitroimidazoles like this are precursors in antimicrobial agents (e.g., metronidazole analogs).

Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate

  • Molecular Formula : C₇H₁₁N₃O₂
  • Molecular Weight : 169.18 g/mol
  • Key Differences: Substitution of nitro with an amino group converts the electron-withdrawing nitro to an electron-donating amine, drastically altering electronic properties. Increased basicity due to the amine, which may enhance hydrogen-bonding interactions in crystal lattices .

1-Benzyl-5-Nitro-1H-Imidazole-4-Carboxylic Acid

  • Molecular Formula : C₁₁H₉N₃O₄
  • Molecular Weight : 247.21 g/mol
  • Key Differences: Replacement of the methyl ester with a carboxylic acid increases acidity (pKa ~2–3) and water solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 4-nitro-1H-imidazole-5-carboxylate C₆H₅N₃O₄ 183.12 Methyl ester, nitro Moderate lipophilicity, EWG presence
Ethyl 4-nitro-1H-imidazole-5-carboxylate C₇H₇N₃O₄ 185.14 Ethyl ester Higher lipophilicity
Butyl 4-nitro-1H-imidazole-5-carboxylate C₈H₁₁N₃O₄ 213.19 Butyl ester Low solubility, steric bulk
4-Methyl-5-nitroimidazole C₄H₅N₃O₂ 127.10 No ester, nitro Simple structure, precursor
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate C₇H₁₁N₃O₂ 169.18 Ethyl ester, amino Electron-donating, basic
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid C₁₁H₉N₃O₄ 247.21 Carboxylic acid, benzyl High polarity, aromatic interactions

Preparation Methods

Catalytic Nitration Using Mesoporous Superacids

A notable method involves the use of mesoporous sulfuric acid-based superacids supported on zirconium-cerium oxides (SO4^2-/ZrO2-CeO2) as catalysts. The nitrating agent is a saturated solution of N2O5/fuming nitric acid, which provides high nitration efficiency with environmental advantages:

  • Reaction is conducted by mixing imidazole or 4-nitroimidazole with the nitrating agent and catalyst at room temperature to form a slurry.
  • The mixture is sealed in a reaction vessel and heated to 110-130°C with stirring until complete conversion.
  • After reaction, the mixture is cooled and diluted with ice water (5-8 times the volume of fuming nitric acid) to quench the reaction.
  • The catalyst is recovered by filtration, and the product is extracted with dichloromethane.
  • Rotary evaporation and drying yield the nitrated product.

Yields reported for 4-nitroimidazole are 72-90%, and for 4,5-dinitroimidazole 66-85% under these conditions. This method avoids mixed acids such as sulfuric acid and acid anhydrides, improving safety and environmental impact while allowing catalyst reuse.

Nitration in Acetic Anhydride–Acetic Acid Mixtures

An older but well-documented method for nitration of 4(5)-nitro-1H-imidazole and its methyl derivatives involves nitric acid in acetic anhydride and acetic acid mixtures:

  • The substrate (4-nitroimidazole or its methyl derivative) is treated with nitric acid in the presence of acetic anhydride and acetic acid at 0-40°C.
  • This method yields dinitroimidazole derivatives with high regioselectivity.
  • Yields of this compound derivatives are typically good (70-80%).
  • This approach was first reported by Novikov et al. and later scaled up by Sundersam et al.

This method is suitable for small to medium scale synthesis but involves handling of acetic anhydride, which is reactive and requires careful control.

Reaction Conditions and Optimization

Parameter Catalytic Nitration (Superacid) Acetic Anhydride–Acetic Acid Nitration
Nitrating Agent N2O5/fuming nitric acid saturated solution Nitric acid
Catalyst SO4^2-/ZrO2-CeO2 mesoporous superacid None (acidic medium)
Temperature 25-50°C initial, then 110-130°C 0-40°C
Reaction Time Until complete conversion (hours) Hours
Workup Dilution with ice water, filtration, dichloromethane extraction Quenching, extraction, purification
Yield (4-nitroimidazole) 72-90% 70-80%
Environmental Impact Green, catalyst recyclable Uses acetic anhydride, less green

Research Findings and Practical Notes

  • The catalytic nitration method using mesoporous superacids is considered a green chemistry approach due to catalyst recyclability and avoidance of mixed acids.
  • The acetic anhydride method, while classical and effective, involves more hazardous reagents and requires careful temperature control to avoid side reactions.
  • Both methods achieve selective nitration at the 4-position of the imidazole ring, which is challenging due to the nitrogen protonation and electronic structure of imidazole.
  • Methyl ester functionality is generally introduced prior to nitration or preserved during nitration, depending on the synthetic route.
  • The nitration step is critical and must be optimized to prevent over-nitration or decomposition.
  • Thermal rearrangements and further functionalization of nitroimidazoles are possible but beyond the scope of this preparation-focused article.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
Catalytic Nitration with Superacid N2O5/fuming nitric acid, SO4^2-/ZrO2-CeO2 25-50°C (mix), 110-130°C (reaction) 72-90 Green, catalyst recyclable, high yield Requires specialized catalyst
Nitration in Acetic Anhydride/Acetic Acid HNO3, (CH3CO)2O, CH3COOH 0-40°C 70-80 Established method, good selectivity Uses hazardous reagents, less green

Q & A

Q. Critical Conditions :

  • Temperature Control : Nitration requires strict low-temperature conditions to prevent side reactions.
  • Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) enhance esterification efficiency.
  • Purification : Column chromatography or recrystallization is essential to isolate the product from by-products like unreacted intermediates .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2h65–75
EsterificationMeOH, H₂SO₄, reflux, 6h80–85
Ring FormationGlyoxal, NH₃, HCl, 60°C70–80

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (imidazole protons), δ 3.9 ppm (ester methyl), and δ 2.5 ppm (nitro group adjacent protons) confirm substitution patterns .
    • ¹³C NMR : Carboxylate carbon (δ 165–170 ppm) and nitro group carbon (δ 140–145 ppm) .
  • IR Spectroscopy : Bands at ~1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric NO₂) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 200–210 confirms molecular weight .

Advanced: What strategies are recommended for resolving crystallographic data inconsistencies when determining the crystal structure?

Methodological Answer:

Phase Annealing : Use SHELX-90’s simulated annealing approach to refine phases, especially for high-resolution data or twinned crystals .

Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify patterns like R₂²(8) motifs, which stabilize molecular packing .

Validation Tools : Cross-check with PLATON or CCDC Mercury to detect missed symmetry or disorder .

Q. Table 2: SHELX Refinement Parameters

ParameterValue/TechniqueReference
Phase DeterminationDirect methods (SHELXD)
Hydrogen PlacementRiding model with isotropic displacement
Twinning DetectionHooft/York metrics for twin law identification

Advanced: How can hydrogen bonding patterns in crystals predict molecular packing?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s formalism. For example, N–H···O interactions in Methyl 4-nitro derivatives often form C(4) chains, promoting layered packing .
  • DFT Calculations : Optimize hydrogen bond geometries using Gaussian09 to compare experimental (XRD) and theoretical bond lengths .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation .
    • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4-nitroimidazole-5-carboxylic acid .

Advanced: How do electronic effects influence regioselectivity in reactions of this compound?

Methodological Answer:

  • Nitro Group (–NO₂) : Strong electron-withdrawing effect directs electrophiles to the electron-deficient C-2 position.
  • Carboxylate (–COOCH₃) : Moderately electron-withdrawing; stabilizes intermediates in nucleophilic substitution (e.g., SNAr at C-4) .
  • Example : In Suzuki coupling, the nitro group deactivates the ring, requiring Pd(OAc)₂/XPhos catalysts for cross-coupling at C-2 .

Advanced: What methodologies are used to analyze contradictory reactivity data in nitro-imidazole derivatives?

Methodological Answer:

Controlled Replicates : Repeat reactions under inert atmosphere (N₂/Ar) to exclude oxidative side reactions .

Computational Modeling : Use Gaussian09 to calculate activation energies for competing pathways (e.g., nitro reduction vs. ester hydrolysis) .

In Situ Monitoring : Employ ReactIR to track intermediate formation and identify rate-determining steps .

Q. Table 3: Reactivity Comparison Under Varying Conditions

ConditionDominant PathwayBy-ProductReference
Acidic (H₂SO₄)Nitro reduction to amineNH₂ derivative
Basic (NaOH)Ester hydrolysis to acidCarboxylic acid
Neutral (Pd/C, H₂)Hydrogenolysis of nitro groupAmine + CO₂

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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